Lipophilicity vs. 2-Thienyl Isomer
A key differentiation factor is lipophilicity, a critical determinant of a molecule's ADME properties. 3-Chloro-6-(thiophen-3-yl)pyridazine exhibits a significantly lower computed XLogP3-AA value of 2.1 [1], compared to its positional isomer, 3-chloro-6-(thiophen-2-yl)pyridazine, which has a higher value of 3.01 [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3-chloro-6-(thiophen-2-yl)pyridazine, XLogP3-AA = 3.01 |
| Quantified Difference | The target compound is 0.91 log units lower (less lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.04.14) [1][2] |
Why This Matters
A lower logP value is generally correlated with better aqueous solubility and potentially improved bioavailability, making this compound a preferred starting point for oral drug development where permeability is not limiting.
- [1] PubChem. (2025). 3-Chloro-6-(3-thienyl)pyridazine. PubChem Compound Summary for CID 13573481. View Source
- [2] PubChem. (2025). 3-Chloro-6-(2-thienyl)pyridazine. PubChem Compound Summary for CID 767007. View Source
